Cas no 2640969-38-4 (6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane)
![6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane structure](https://ja.kuujia.com/scimg/cas/2640969-38-4x500.png)
6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane 化学的及び物理的性質
名前と識別子
-
- 6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane
- 2640969-38-4
- AKOS040717290
- F6708-8475
-
- インチ: 1S/C22H21N3O/c26-21(18-8-4-9-20(12-18)25-11-5-10-23-25)24-15-22(16-24)13-19(14-22)17-6-2-1-3-7-17/h1-12,19H,13-16H2
- InChIKey: PNMNWHZMTKZPRU-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=C(C=1)N1C=CC=N1)N1CC2(C1)CC(C1C=CC=CC=1)C2
計算された属性
- せいみつぶんしりょう: 343.168462302g/mol
- どういたいしつりょう: 343.168462302g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 516
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6708-8475-5mg |
6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane |
2640969-38-4 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6708-8475-3mg |
6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane |
2640969-38-4 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6708-8475-15mg |
6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane |
2640969-38-4 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6708-8475-25mg |
6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane |
2640969-38-4 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6708-8475-5μmol |
6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane |
2640969-38-4 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6708-8475-20μmol |
6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane |
2640969-38-4 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6708-8475-2μmol |
6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane |
2640969-38-4 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6708-8475-4mg |
6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane |
2640969-38-4 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6708-8475-10μmol |
6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane |
2640969-38-4 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6708-8475-1mg |
6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane |
2640969-38-4 | 1mg |
$54.0 | 2023-09-07 |
6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane 関連文献
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
3. Book reviews
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptaneに関する追加情報
Comprehensive Overview of 6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane (CAS No. 2640969-38-4)
The compound 6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane (CAS No. 2640969-38-4) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its azaspiro[3.3]heptane core, combined with a phenyl and pyrazole substituent, makes it a promising candidate for targeting various biological pathways. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders, inflammatory diseases, and cancer therapeutics, aligning with current trends in precision medicine and personalized healthcare.
One of the most intriguing aspects of this compound is its spirocyclic structure, which is increasingly recognized for its ability to enhance molecular rigidity and improve binding affinity to target proteins. The pyrazole moiety, a common pharmacophore in drug design, contributes to its versatility in interacting with enzymes and receptors. This has led to a surge in searches for "spirocyclic compounds in drug discovery" and "pyrazole derivatives as therapeutic agents," reflecting the growing interest in novel chemical scaffolds.
In the context of CNS drug development, 6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane has shown potential in modulating neurotransmitter systems. Its azaspiro core may offer advantages in blood-brain barrier permeability, a critical factor for treating conditions like Alzheimer's disease and Parkinson's disease. Recent studies have highlighted the importance of "blood-brain barrier penetration strategies" and "small molecule CNS therapeutics," making this compound a subject of active investigation.
Another area of interest is the compound's potential role in inflammatory signaling pathways. The pyrazole group is known to interact with key inflammatory mediators, such as COX-2 and NF-κB, which are frequently searched in relation to "anti-inflammatory drug development." This aligns with the global demand for safer and more effective treatments for chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
From a synthetic chemistry perspective, the preparation of 6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane involves innovative strategies to construct its spirocyclic framework. Techniques such as transition-metal-catalyzed cross-coupling and ring-closing metathesis are often explored, as evidenced by the rising popularity of searches like "spirocycle synthesis methods" and "advanced organic synthesis techniques." These methods are crucial for scaling up production and ensuring reproducibility in pharmaceutical applications.
The compound's molecular properties, including its logP, polar surface area, and hydrogen bonding capacity, have also been analyzed to predict its pharmacokinetic behavior. Such analyses are vital for addressing common queries like "how to optimize drug-like properties" and "ADME profiling of novel compounds." These factors are critical for advancing 6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane from the lab to clinical trials.
In summary, 6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane (CAS No. 2640969-38-4) represents a fascinating intersection of structural innovation and therapeutic potential. Its relevance to CNS disorders, inflammation, and drug design positions it as a compound of high interest in both academic and industrial research. As the scientific community continues to explore its applications, this molecule is poised to contribute significantly to the next generation of small-molecule therapeutics.
2640969-38-4 (6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane) 関連製品
- 871018-07-4(9-4-(1,1-Dimethylethyl)phenyl-3,6-bis9-(4-methoxyphenyl)-9H-fluoren-9-yl-9H-carbazole)
- 2375-97-5(Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)-)
- 226703-78-2((4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone)
- 2411306-82-4(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide)
- 2649070-88-0(5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine)
- 1805296-77-8(4-(Difluoromethyl)-6-fluoro-2-nitro-3-(trifluoromethyl)pyridine)
- 39640-62-5(2-Pyridin-4-ylacetamide)
- 1806385-47-6(Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate)
- 1263047-04-6(Trt-D-Dap(Fmoc)-OH)
- 32908-73-9(Peptide 401)




